1-{2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperidine
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form a sulfonylated piperidine intermediate . This intermediate is then reacted with 4-methylphenyl oxazole under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and oxazole groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
4-METHYLBENZENESULFONYL CHLORIDE: Used as a reagent in organic synthesis, particularly in sulfonylation reactions.
4-METHYLPHENYL OXAZOLE: A key intermediate in the synthesis of various heterocyclic compounds.
PIPERIDINE DERIVATIVES: Commonly used in medicinal chemistry for the development of pharmaceuticals.
1-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERIDINE stands out due to its combination of functional groups, which provide unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O3S/c1-16-6-10-18(11-7-16)20-23-21(22(27-20)24-14-4-3-5-15-24)28(25,26)19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |
InChI Key |
XVHXKKLMILKCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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